molecular formula C27H20BrNS B14280457 3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide CAS No. 135251-75-1

3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide

Cat. No.: B14280457
CAS No.: 135251-75-1
M. Wt: 470.4 g/mol
InChI Key: DSQHUIWQOUTMBH-UHFFFAOYSA-M
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Description

3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide is a complex organic compound that features a benzothiazolium core with an ethyl group and a pyrene moiety attached via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide typically involves multiple steps:

    Formation of the Benzothiazolium Core: The benzothiazolium core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Pyrene Moiety: The pyrene moiety is introduced via a Heck reaction, where the benzothiazolium core is reacted with a pyrene derivative in the presence of a palladium catalyst and a base.

    Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using an ethyl halide and a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazolium core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted benzothiazolium compounds.

Scientific Research Applications

3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide has several applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.

    Biology: Employed in bioimaging to visualize cellular components.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism by which 3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide exerts its effects involves:

    Molecular Targets: The compound can intercalate with DNA, disrupting its structure and function.

    Pathways Involved: This intercalation can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium chloride
  • 3-Methyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide
  • 3-Ethyl-2-[2-(anthracen-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide

Uniqueness

3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide is unique due to its specific combination of a benzothiazolium core with a pyrene moiety, which imparts distinct photophysical properties and potential biological activities not observed in its analogs.

Properties

CAS No.

135251-75-1

Molecular Formula

C27H20BrNS

Molecular Weight

470.4 g/mol

IUPAC Name

3-ethyl-2-(2-pyren-1-ylethenyl)-1,3-benzothiazol-3-ium;bromide

InChI

InChI=1S/C27H20NS.BrH/c1-2-28-23-8-3-4-9-24(23)29-25(28)17-15-18-10-11-21-13-12-19-6-5-7-20-14-16-22(18)27(21)26(19)20;/h3-17H,2H2,1H3;1H/q+1;/p-1

InChI Key

DSQHUIWQOUTMBH-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3.[Br-]

Origin of Product

United States

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